Triphenylsilane
Overview
Description
Triphenylsilane, also known as 1,1’,1’'-Silylidynetrisbenzene, is an organosilicon compound with the chemical formula (C₆H₅)₃SiH. It is a white crystalline solid that is soluble in most organic solvents. This compound is primarily used as a reducing agent in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Triphenylsilane, also known as triphenylhydrosilane, is primarily used as a reactant or reagent in various chemical reactions . Its primary targets are terminal alkynes, styrenes, and other unactivated alkenes .
Mode of Action
This compound interacts with its targets through a process called hydroalkylation . This process involves the cooperative action of copper and nickel catalysts, enabling a stereospecific hydroalkylation of terminal alkynes with alkyl iodides to provide E-alkenes with excellent anti-Markovnikov selectivity . The reaction can be accomplished in the presence of esters, nitriles, aryl bromides, ethers, alkyl chlorides, anilines, and a wide range of nitrogen-containing heteroaromatic compounds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of E-alkenes . The compound’s action results in the formation of E-alkenes with excellent anti-Markovnikov selectivity . This process involves the hydroalkylation of terminal alkynes with alkyl iodides .
Result of Action
The result of this compound’s action is the formation of E-alkenes with excellent anti-Markovnikov selectivity . This is achieved through the hydroalkylation of terminal alkynes with alkyl iodides . The process can be accomplished in the presence of various other compounds, demonstrating the versatility and utility of this compound in chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of copper and nickel catalysts is necessary for the hydroalkylation process . Additionally, the reaction can be accomplished in the presence of various other compounds, such as esters, nitriles, aryl bromides, ethers, alkyl chlorides, anilines, and a wide range of nitrogen-containing heteroaromatic compounds . This suggests that the action, efficacy, and stability of this compound can be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
Triphenylsilane plays a significant role in biochemical reactions, particularly in reduction processes. It interacts with various enzymes and proteins, facilitating hydrogen transfer reactions. For instance, this compound is used in catalytic hydrogen deuterium exchange reactions, where it interacts with enzymes that catalyze these exchanges . Additionally, this compound can be oxidized by carbon nanotube-gold nanohybrids, indicating its versatility in biochemical applications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in gene expression, affecting overall cell function. Studies have shown that this compound can induce oxidative stress in cells, leading to alterations in cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a hydrogen donor in reduction reactions, interacting with enzymes and proteins to facilitate these processes. This compound’s ability to donate hydrogen atoms makes it a valuable reagent in biochemical research. Additionally, it can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its reactivity can lead to gradual degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as a mild reducing agent, facilitating biochemical reactions without causing significant adverse effects. At high doses, this compound can induce toxicity, leading to oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate reduction reactions. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s ability to donate hydrogen atoms makes it a key player in metabolic processes that require reduction reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. This compound’s distribution within cells can affect its activity and function, with certain transporters playing a crucial role in its cellular uptake .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell. For instance, this compound may accumulate in the mitochondria, where it can participate in reduction reactions and impact cellular metabolism .
Preparation Methods
Triphenylsilane can be synthesized through several methods. One common synthetic route involves the reduction of phenylsilane (PhSiH₃) using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction is typically carried out under anhydrous conditions and an inert gas atmosphere to prevent unwanted side reactions. The overall reaction equation is as follows :
3PhSiH3+2LiAlH4→C18H16Si+2LiH+2AlH3
Another method involves the reaction of phenylchlorosilane with phenylmagnesium chloride in a mixture of tetrahydrofuran and toluene, followed by treatment with water to isolate the desired product .
Chemical Reactions Analysis
Triphenylsilane undergoes various types of chemical reactions, including:
Reduction: It acts as a hydride donor in reduction reactions.
Hydrosilylation: It participates in hydrosilylation reactions to produce enolsilanes and other organosilicon compounds.
Common reagents used in these reactions include ruthenium complexes, copper and nickel catalysts, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Triphenylsilane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Triphenylsilane can be compared with other organosilicon compounds such as triethylsilane, diphenylsilane, and tris(trimethylsilyl)silane. While all these compounds can act as reducing agents, this compound is unique due to its stability and selectivity in various reactions. For example, it is more stable towards acidic hydrolysis compared to trimethylsilyl compounds . Additionally, this compound demonstrates superior charge-transporting ability in certain applications, such as in the development of phosphorescent organic light-emitting diodes (PHOLEDs) .
Similar Compounds
- Triethylsilane
- Diphenylsilane
- Tris(trimethylsilyl)silane
- Hexamethyldisilane
- Tetrakis(trimethylsilyl)silane
Properties
InChI |
InChI=1S/C18H15Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZKLMROPIZSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883583 | |
Record name | Benzene, 1,1',1''-silylidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Aldrich MSDS] | |
Record name | Triphenylsilane | |
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CAS No. |
789-25-3 | |
Record name | Triphenylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-silylidynetris- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,1',1''-silylidynetris- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10883583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.212 | |
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Record name | TRIPHENYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQL9QY2CS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of triphenylsilane?
A1: The molecular formula of this compound is SiH(C6H5)3, and its molecular weight is 260.37 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) [, , ], Infrared Spectroscopy (FT-IR) [, , ], X-ray crystallography [, , ], and Gas Chromatography-Mass Spectrometry (GC-MS) []. Solid-state NMR is particularly useful for investigating insoluble this compound samples [].
Q3: What information does X-ray crystallography reveal about the structure of this compound?
A3: X-ray crystallography confirms that a molecule of methylthis compound, a derivative of this compound, consists of one silicon atom bonded to three phenyl rings and one methyl group []. In a this compound-fused nickel(II) porphyrin complex, the silicon atom adopts a distorted planarized structure with an almost perpendicular Si-phenyl group [].
Q4: How does the structure of this compound influence its reactivity in chemical reactions?
A4: The Si-H bond in this compound is relatively weak and can be readily activated, making it a valuable reagent in organic synthesis. Additionally, the steric bulk of the three phenyl groups can influence the regio- and stereoselectivity of reactions involving this compound [, , ].
Q5: What are some notable applications of this compound in organic synthesis?
A5: this compound is widely employed in hydrosilylation reactions, where it adds across unsaturated bonds like C=C, C≡C, and C=O [, , , , , ]. It also serves as a reducing agent for the deoxygenation of alcohols via esters [], and in the synthesis of β-alkoxy alcohols via the ring-opening reaction of epoxides [].
Q6: Can this compound be used in the synthesis of polymers?
A6: Yes, this compound can be used as a monomer for the synthesis of hyper-cross-linked polymers with high surface areas. These polymers have potential applications in hydrogen storage and water treatment due to their porous structure and ability to adsorb molecules []. Additionally, the hydrosilation of alkenylsilanes derived from this compound can lead to carbosilane polymers [].
Q7: What is the role of this compound in the synthesis of deep blue light-emitting diodes?
A7: this compound is used as a building block for the design and synthesis of highly efficient deep blue fluorescent materials for organic light-emitting diodes (OLEDs) [, , , , ]. These materials exhibit desirable properties such as narrow deep blue emission, high quantum yield, high thermal stability, and good morphological stability, making them suitable for OLED applications.
Q8: Does this compound participate in any catalytic reactions?
A8: While this compound often acts as a reagent, it can also serve as a Lewis acid catalyst. For instance, it catalyzes the ring-opening reaction of epoxides with alcohols to produce β-alkoxy alcohols under mild reaction conditions [].
Q9: What factors influence the selectivity of reactions involving this compound?
A9: The selectivity of reactions involving this compound is influenced by various factors, including the nature of the catalyst, the substituents on the silane, the reaction conditions, and the presence of other reagents [, , ].
Q10: How is computational chemistry used to study this compound and its reactions?
A10: Computational chemistry, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, optical properties, and reactivity of this compound and its derivatives. It helps predict the feasibility of reactions, understand reaction mechanisms, and design new molecules with tailored properties [, ].
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